1-Propanone, 3-hydroxy-2-methyl-1-phenyl-, (2S)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 3-hydroxy-2-methyl-1-phenyl-, (2S)- typically involves the reaction of acetophenone with formaldehyde and a base, followed by hydrolysis. The reaction conditions often include a temperature range of 60-80°C and a reaction time of several hours .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
1-Propanone, 3-hydroxy-2-methyl-1-phenyl-, (2S)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like thionyl chloride are often used.
Major Products Formed
Oxidation: Produces ketones and carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in halogenated derivatives.
Scientific Research Applications
1-Propanone, 3-hydroxy-2-methyl-1-phenyl-, (2S)- is widely used in scientific research due to its role as a photoinitiator. It is employed in:
Chemistry: Used in the synthesis of polymers and resins.
Biology: Utilized in the development of biomaterials.
Medicine: Investigated for its potential in drug delivery systems.
Industry: Applied in coatings, adhesives, and inks.
Mechanism of Action
The compound acts as a photoinitiator by absorbing UV light and generating free radicals. These free radicals initiate polymerization reactions, leading to the formation of cross-linked polymers. The molecular targets include monomers and oligomers, and the pathways involve radical chain reactions .
Comparison with Similar Compounds
Similar Compounds
- 1-Hydroxycyclohexyl phenyl ketone
- 2,2-Dimethoxy-2-phenylacetophenone
- Diphenyl (2,4,6-trimethylbenzoyl)phosphine oxide
Uniqueness
1-Propanone, 3-hydroxy-2-methyl-1-phenyl-, (2S)- is unique due to its high efficiency and low yellowing properties as a photoinitiator. It offers excellent performance in UV-curable systems and is compatible with various substrates .
Properties
CAS No. |
784144-12-3 |
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Molecular Formula |
C10H12O2 |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
(2S)-3-hydroxy-2-methyl-1-phenylpropan-1-one |
InChI |
InChI=1S/C10H12O2/c1-8(7-11)10(12)9-5-3-2-4-6-9/h2-6,8,11H,7H2,1H3/t8-/m0/s1 |
InChI Key |
YHHKOCQFUSUCCG-QMMMGPOBSA-N |
Isomeric SMILES |
C[C@@H](CO)C(=O)C1=CC=CC=C1 |
Canonical SMILES |
CC(CO)C(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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